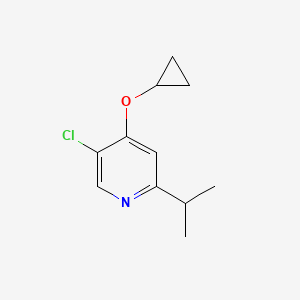
5-Chloro-4-cyclopropoxy-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-cyclopropoxy-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14ClNO. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a cyclopropoxy group at the 4-position, and an isopropyl group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-cyclopropoxy-2-(propan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Substituents: The chlorine atom, cyclopropoxy group, and isopropyl group are introduced through substitution reactions. For example, the chlorine atom can be introduced via chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropanol and a suitable leaving group. The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 5-chloro-4-cyclopropoxy-2-(propan-2-yl)pyridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-Chloro-4-cyclopropoxy-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dechlorinated pyridine derivatives.
科学的研究の応用
5-Chloro-4-cyclopropoxy-2-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-chloro-4-cyclopropoxy-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-Chloro-2-(propan-2-yl)pyridine: Lacks the cyclopropoxy group, resulting in different chemical properties.
5-Chloro-2-(propan-2-yl)pyridine: Lacks the cyclopropoxy group and has a different substitution pattern.
4-Cyclopropoxy-2-(propan-2-yl)pyridine: Lacks the chlorine atom, affecting its reactivity.
Uniqueness
5-Chloro-4-cyclopropoxy-2-(propan-2-yl)pyridine is unique due to the presence of both the chlorine atom and the cyclopropoxy group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
5-chloro-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10-5-11(9(12)6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
MRCHYPUPZBGZPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


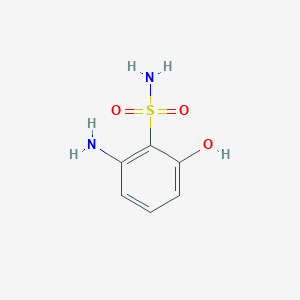
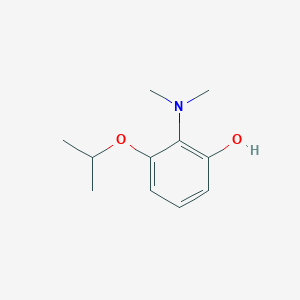
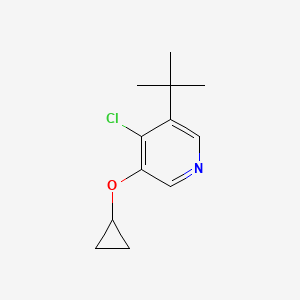
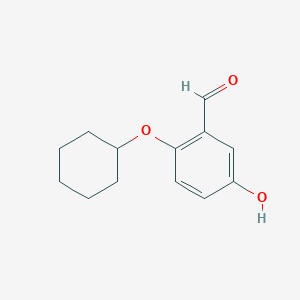
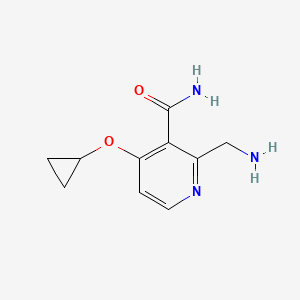
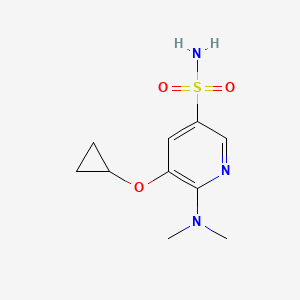
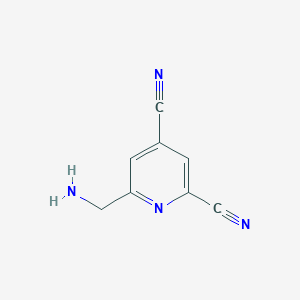


![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
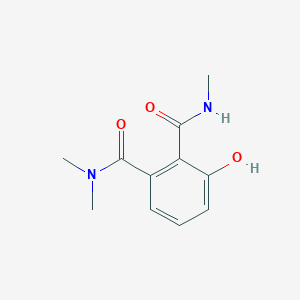
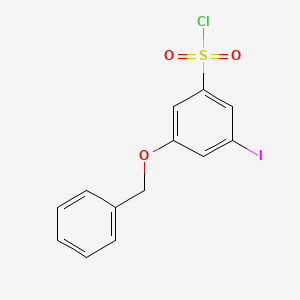
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)

